1-(1-Phenylethyl)indolin-6-amine

Lipophilicity Physicochemical Property Drug-likeness

1-(1-Phenylethyl)indolin-6-amine delivers a chiral scaffold unachievable with achiral N-methyl or N-ethyl indoline analogs. The 1-phenylethyl group introduces a benzylic stereocenter for asymmetric synthesis—enabling stereospecific binding studies against kinases, GPCRs, and chiral biological targets. With LogP ~3.4 (two orders of magnitude greater than N-methyl analogs) and identical TPSA (29.26 Ų), this scaffold permits isolated lipophilicity tuning for CNS programs without altering hydrogen-bonding capacity. The 6-amino group serves as a versatile diversification handle (amide coupling, urea formation). This compound is not analytically equivalent to generic indoline analogs and is essential for generating comparable, publication-grade SAR data.

Molecular Formula C16H18N2
Molecular Weight 238.33 g/mol
Cat. No. B1503212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Phenylethyl)indolin-6-amine
Molecular FormulaC16H18N2
Molecular Weight238.33 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)N2CCC3=C2C=C(C=C3)N
InChIInChI=1S/C16H18N2/c1-12(13-5-3-2-4-6-13)18-10-9-14-7-8-15(17)11-16(14)18/h2-8,11-12H,9-10,17H2,1H3
InChIKeyRIKKKEVYLABZDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring 1-(1-Phenylethyl)indolin-6-amine: An Indoline Building Block with a Chiral, Lipophilic N-Substituent


1-(1-Phenylethyl)indolin-6-amine (CAS 1086392-36-0) is a substituted indoline featuring a chiral 1-phenylethyl group at the N1 position and a primary amine at the 6-position . As a bifunctional building block, it combines the saturated indoline core—distinct from the aromatic indole—with a sterically demanding, lipophilic substituent that introduces a chiral center, creating a scaffold not easily interchangeable with simpler N-alkyl or N-benzyl indoline analogs.

Why Generic Indoline Intermediates Cannot Replace 1-(1-Phenylethyl)indolin-6-amine in Structure-Activity-Relationship (SAR) Exploration


In medicinal chemistry, substituting a simple N-methyl or N-H indoline for 1-(1-phenylethyl)indolin-6-amine is not analytically equivalent due to profound differences in lipophilicity, steric bulk, and the presence of a chiral center that can influence stereospecific binding, passive permeability, and off-target promiscuity . Computational predictions show the target compound has a LogP approximately two orders of magnitude higher than its N-methyl analog, which directly impacts its suitability for targeting hydrophobic binding pockets or crossing biological membranes . These quantifiable differences in key drug-likeness parameters mean generic analogs are not valid surrogates and would generate non-comparable biological data.

Head-to-Head Evidence: Key Differentiators of 1-(1-Phenylethyl)indolin-6-amine Against Closest Analogs


Computational LogP Shows a >10x Increase in Predicted Lipophilicity Over 1-Methylindolin-6-amine

A key differentiator for fragment-based and lead-generation campaigns is lipophilicity, which governs solubility, permeability, and promiscuity. The target compound demonstrates a significantly higher computed LogP (3.39) compared to the structurally simpler 1-methylindolin-6-amine, where predicted LogP values range from 1.29 to 1.91 depending on the computational method [1]. This difference translates to a predicted partitioning into octanol that is over 10 times greater for the target compound.

Lipophilicity Physicochemical Property Drug-likeness

Identical Polar Surface Area with Higher Lipophilicity Creates a Distinct Permeability Profile

The topological polar surface area (TPSA) is a key discriminant for oral absorption and blood-brain barrier penetration. The target compound and its N-methyl analog share the same predicted TPSA of 29.26 Ų [1]. However, the target compound's significantly higher LogP moves it into a distinct property space (high permeability, higher lipophilicity), making it a more suitable candidate for CNS-targeted libraries where TPSA < 60-70 Ų and higher LogP (2-4) are often desirable.

Polar Surface Area CNS Drug Design Permeability

Introduction of a Chiral Center Enables Asymmetric Synthesis Strategies

Unlike achiral N-alkyl (e.g., N-methyl, N-ethyl, N-benzyl) or N-phenyl indoline analogs, the target compound possesses a stereogenic center at the benzylic carbon of the 1-phenylethyl substituent . While specific enantiomer data is limited, the presence of this chiral center alone is a critical structural feature enabling the synthesis of diastereomeric and enantioenriched products, which is invaluable for exploring stereospecific interactions in biological systems.

Chirality Stereochemistry Asymmetric Synthesis

Increased Steric Bulk Differentiates from Unsubstituted and Simple N-Alkyl Indoline Scaffolds

The branched 1-phenylethyl group introduces greater steric demand than linear N-ethyl or N-benzyl analogs. Quantitative assessment via the number of non-hydrogen atoms shows 18 heavy atoms versus 12 for 1-ethylindolin-6-amine . This increased steric bulk can be rationally exploited to modulate selectivity for protein targets where a narrow hydrophobic pocket accommodates the phenyl ring but not the extended reach of a benzyl group, a concept supported by well-established class-level indoline SAR [1].

Steric Effects Selectivity Molecular Recognition

High-Value Scenarios for Prioritizing 1-(1-Phenylethyl)indolin-6-amine in Your Research Program


CNS-Focused Fragment-Based Drug Discovery (FBDD) Libraries

The combination of low TPSA (29.26 Ų) and high LogP (~3.4) makes this scaffold ideal for inclusion in CNS-biased fragment libraries. Researchers can confidently prioritize this compound over N-methyl or N-ethyl indoline analogs, which possess lower lipophilicity (LogP 1.3–1.9) and are thus less suitable for targeting CNS targets requiring high passive permeability .

Enantioselective Synthesis and Stereospecific SAR Exploration

For programs requiring chiral probes, the benzylic stereocenter provides a starting point for asymmetric synthesis. This is not achievable with achiral analogs like 1-methylindolin-6-amine. Procurement of this specific scaffold enables the synthesis of enantioenriched derivatives to explore stereospecific binding to kinases, GPCRs, or other chiral biological targets .

Late-Stage Functionalization of Kinase Inhibitor Scaffolds

The 6-amino group serves as a versatile handle for diversification (e.g., amide coupling, urea formation), while the sterically encumbered 1-phenylethyl group provides a pre-installed selectivity element for the kinase hinge region. This specific substitution pattern is advantageous over simpler N-substituted indolines, as it can simultaneously address potency and selectivity in a single intermediate .

Physicochemical Property-Based Lead Optimization

When a lead series requires fine-tuning of lipophilicity without altering hydrogen bonding capacity, this scaffold offers a direct path. The identical TPSA and hydrogen bond donor/acceptor count to simpler analogs, combined with a higher LogP, allow researchers to isolate the impact of lipophilicity on potency, clearance, and off-target binding, supporting rational, data-driven property optimization .

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